![molecular formula C8H19ClN2O2 B14358927 [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride CAS No. 90293-00-8](/img/structure/B14358927.png)
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is a chemical compound with a unique structure that includes an aminobutanoyl group and a trimethylmethanaminium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride typically involves the reaction of 4-aminobutanoyl chloride with N,N,N-trimethylmethanaminium chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobutanoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminobutanoyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. The aminobutanoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The trimethylmethanaminium chloride moiety can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(4-Aminobutanoyl)oxy]-N,N,N-trimethylethanaminium chloride
- [(4-Aminobutanoyl)oxy]-N,N,N-trimethylpropanaminium chloride
Uniqueness
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90293-00-8 |
|---|---|
Molekularformel |
C8H19ClN2O2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
4-aminobutanoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H19N2O2.ClH/c1-10(2,3)7-12-8(11)5-4-6-9;/h4-7,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PFWHGIFNMRHFHR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)COC(=O)CCCN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
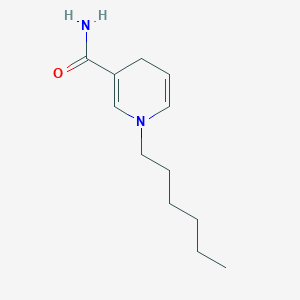
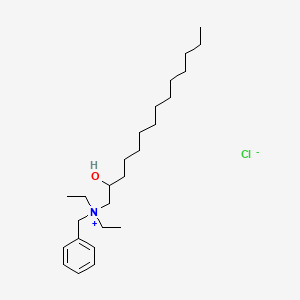
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
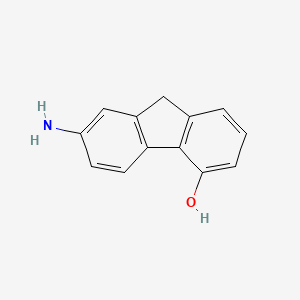
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
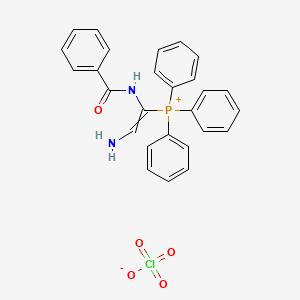
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
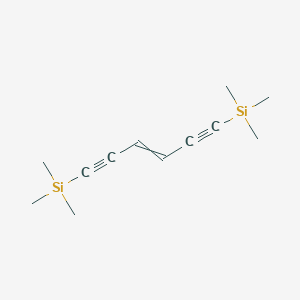
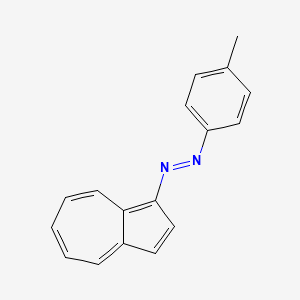
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
